4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride
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Overview
Description
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride is a complex organic compound with the molecular formula C19H18ClFN2O4S2 and a molecular weight of 456.94 g/mol This compound is notable for its unique structure, which includes a quinoline core, a sulfonyl fluoride group, and a diethylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced through sulfonylation reactions using reagents such as sulfuryl chloride (SO2Cl2) or sulfonyl chlorides.
Attachment of the Diethylsulfamoyl Phenyl Group: The diethylsulfamoyl phenyl group can be attached through nucleophilic substitution reactions, where the sulfonyl fluoride group reacts with diethylamine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as diethylamine, pyridine, or other amines in the presence of a base like triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with diethylamine would yield a diethylsulfamoyl derivative, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-Chloro-2-(4-(N,N-diethylsulfamoyl)phenyl)quinoline-6-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
31242-12-3 |
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Molecular Formula |
C19H18ClFN2O4S2 |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C19H18ClFN2O4S2/c1-3-23(4-2)29(26,27)14-7-5-13(6-8-14)19-12-17(20)16-11-15(28(21,24)25)9-10-18(16)22-19/h5-12H,3-4H2,1-2H3 |
InChI Key |
AKZHCAPXDBAAHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl |
Origin of Product |
United States |
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